Cas no 511256-37-4 ((1S)-1-(4-tert-butylphenyl)ethanamine)

(1S)-1-(4-tert-Butylphenyl)ethanamine is a chiral amine compound featuring a tert-butyl-substituted phenyl group, which enhances its steric and electronic properties. This optically active molecule is valuable in asymmetric synthesis, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its rigid tert-butyl group improves stability and selectivity in catalytic reactions, making it advantageous for enantioselective transformations. The (S)-configuration ensures high stereochemical purity, critical for applications requiring precise chiral control. The compound is typically utilized in resolutions, ligand synthesis, and as a building block for bioactive molecules. Proper handling under inert conditions is recommended due to its amine functionality.
(1S)-1-(4-tert-butylphenyl)ethanamine structure
511256-37-4 structure
Product Name:(1S)-1-(4-tert-butylphenyl)ethanamine
CAS No:511256-37-4
MF:C12H19N
MW:177.28596329689
MDL:MFCD06762044
CID:68352
PubChem ID:7026229
Update Time:2025-10-29

(1S)-1-(4-tert-butylphenyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-tert-Butylphenyl)ethanamine
    • Benzenemethanamine, 4-(1,1-dimethylethyl)-a-methyl-, (aS)-
    • (S)-1-(4-tert-Butylphenyl)ethylamine
    • AC1OE6Q3
    • AC1Q29I1
    • ANW-60008
    • CTK4J3703
    • MolPort-003-986-906
    • SureCN9984888
    • DTXSID30427524
    • CS-0000313
    • (S)-4-tert-Butyl-alpha-methylbenzylamine
    • AS-62809
    • HZUDLUBTTHIVTP-VIFPVBQESA-N
    • Benzenemethanamine, 4-(1,1-dimethylethyl)--methyl-, (S)-
    • 511256-37-4
    • (1S)-1-(4-tert-butylphenyl)ethanamine
    • (S)-1-(4-(tert-butyl)phenyl)ethanamine
    • (s)-1-(4-(t-butyl)phenyl)ethanamine
    • AKOS016843268
    • (1S)-1-(4-tert-butylphenyl)ethan-1-amine
    • MFCD06762044
    • (S)-1-(4-tert-butyl-phenyl)-ethylamine
    • AMY11002
    • EN300-87783
    • AC-26711
    • (S)-1-(4-(TERT-BUTYL)PHENYL)ETHAN-1-AMINE
    • SCHEMBL9984888
    • Y11770
    • MDL: MFCD06762044
    • Inchi: 1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1
    • InChI Key: HZUDLUBTTHIVTP-VIFPVBQESA-N
    • SMILES: N[C@@H](C)C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 177.15187
  • Monoisotopic Mass: 177.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

(1S)-1-(4-tert-butylphenyl)ethanamine Pricemore >>

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(1S)-1-(4-tert-butylphenyl)ethanamine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:511256-37-4)(S)-1-(4-tert-butylphenyl)ethanamine
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(CAS:511256-37-4)S-1-(4-叔丁基苯基)乙胺
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Additional information on (1S)-1-(4-tert-butylphenyl)ethanamine

Introduction to (1S)-1-(4-tert-butylphenyl)ethanamine (CAS No. 511256-37-4)

(1S)-1-(4-tert-butylphenyl)ethanamine, also known by its CAS number 511256-37-4, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl-substituted phenyl group and an amino group attached to a chiral carbon center. The chirality of this molecule plays a crucial role in its biological activity and potential therapeutic applications.

The synthesis of (1S)-1-(4-tert-butylphenyl)ethanamine typically involves asymmetric catalysis techniques, which are essential for obtaining the desired enantiomer with high enantiomeric purity. Recent advancements in asymmetric synthesis have led to more efficient and environmentally friendly methods for producing this compound, making it more accessible for large-scale applications in the pharmaceutical industry.

In terms of its physical and chemical properties, (1S)-1-(4-tert-butylphenyl)ethanamine is a colorless liquid with a characteristic amine odor. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. The compound's stability under various conditions, including temperature and pH, has been extensively studied to ensure its suitability for use in different formulations and delivery systems.

The biological activity of (1S)-1-(4-tert-butylphenyl)ethanamine has been the subject of numerous research studies. One of the key areas of interest is its potential as a lead compound for the development of new drugs targeting neurological disorders. Preclinical studies have shown that this compound exhibits potent activity against certain receptors and enzymes involved in neurotransmitter regulation, making it a promising candidate for further investigation.

Recent studies have also explored the pharmacokinetic properties of (1S)-1-(4-tert-butylphenyl)ethanamine. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's favorable ADME properties suggest that it could be effectively delivered to target tissues with minimal side effects, enhancing its therapeutic potential.

In addition to its potential therapeutic applications, (1S)-1-(4-tert-butylphenyl)ethanamine has been investigated for its use as a building block in the synthesis of more complex molecules. Its versatile reactivity and functional groups make it an attractive starting material for the development of novel compounds with diverse biological activities. This aspect has led to increased interest from both academic researchers and pharmaceutical companies in exploring new synthetic routes and applications for this compound.

The safety profile of (1S)-1-(4-tert-butylphenyl)ethanamine has also been evaluated through various toxicological studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, ongoing safety assessments are necessary to ensure its safe use in clinical settings.

Current research efforts are focused on optimizing the synthesis and purification processes for (1S)-1-(4-tert-butylphenyl)ethanamine to improve yield and reduce costs. Additionally, there is ongoing work to identify novel derivatives and analogs that may exhibit enhanced biological activity or improved pharmacological properties. These efforts are driven by the growing need for innovative solutions in the treatment of complex diseases.

In conclusion, (1S)-1-(4-tert-butylphenyl)ethanamine (CAS No. 511256-37-4) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, favorable biological activity, and versatile synthetic applications make it an important molecule for further exploration and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, contributing to the advancement of healthcare and medicine.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:511256-37-4)(S)-1-(4-tert-butylphenyl)ethanamine
1619486
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:511256-37-4)(1S)-1-(4-tert-butylphenyl)ethanamine
A7558
Purity:99%
Quantity:1g
Price ($):319.0
Email